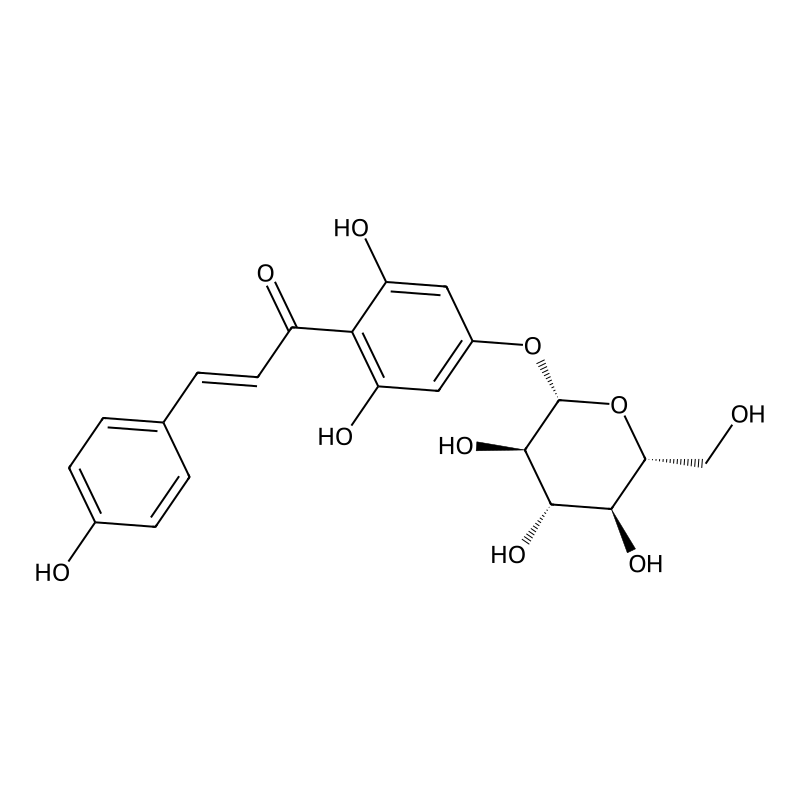

Chalconaringenin 4'-glucoside

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

Chalconaringenin 4'-glucoside is a flavonoid compound belonging to the chalcone class, characterized by its glucoside structure. Its chemical formula is and it features a chalcone backbone with a glucose moiety attached at the 4' position. This compound is notable for its potential biological activities and applications in various fields, including pharmacology and agriculture.

- Hydrolysis: The glucosidic bond can be hydrolyzed under acidic or enzymatic conditions, releasing chalconaringenin and glucose.

- Oxidation: The compound may be oxidized to form various derivatives, potentially altering its biological activity.

- Reduction: Reduction reactions can convert the double bond in the chalcone structure into a saturated bond, leading to different flavonoid derivatives.

These reactions can be utilized in synthetic pathways to modify the compound for specific applications or to study its biological effects.

Chalconaringenin 4'-glucoside exhibits a range of biological activities:

- Anti-inflammatory Properties: It has been shown to inhibit the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory conditions .

- Antioxidant Activity: Like many flavonoids, it may possess antioxidant properties that help combat oxidative stress in cells.

- Antimicrobial Effects: Preliminary studies indicate that chalcone derivatives can exhibit antimicrobial activities against various pathogens.

These properties make chalconaringenin 4'-glucoside a subject of interest for further research in pharmacological applications.

The synthesis of chalconaringenin 4'-glucoside can be achieved through various methods:

- Claisen-Schmidt Condensation: This classical method involves the reaction of an appropriate aldehyde with a ketone in the presence of a base (such as sodium hydroxide) to form chalcones. Subsequent glycosylation can yield the glucoside form.

- Enzymatic Synthesis: Glycosyltransferases may be employed to attach glucose moieties to chalcone precursors, offering specificity and mild reaction conditions.

- Chemical Glycosylation: Utilizing reagents such as trifluoromethanesulfonic anhydride or other activating agents can facilitate glycosylation reactions under controlled conditions.

These methods allow for the efficient production of chalconaringenin 4'-glucoside with varying yields and purities depending on the approach used .

Chalconaringenin 4'-glucoside has several applications:

- Pharmaceuticals: Due to its anti-inflammatory and antioxidant properties, it is investigated for potential therapeutic uses in treating chronic inflammatory diseases and oxidative stress-related disorders.

- Cosmetics: Its antioxidant activity makes it a candidate for inclusion in cosmetic formulations aimed at protecting skin from oxidative damage.

- Agriculture: As a natural compound, it may serve as a biopesticide or plant growth regulator, promoting health in crops while reducing reliance on synthetic chemicals.

Studies examining the interactions of chalconaringenin 4'-glucoside with other biomolecules are essential for understanding its mechanisms of action. Interaction studies often focus on:

- Protein Binding: Investigating how this compound binds to proteins involved in inflammation and oxidative stress pathways.

- Cellular Uptake: Understanding how effectively chalconaringenin 4'-glucoside enters cells and its subsequent effects on cellular functions.

- Synergistic Effects: Exploring how it interacts with other phytochemicals or drugs to enhance therapeutic efficacy.

These studies are crucial for elucidating the full potential of chalconaringenin 4'-glucoside in various applications.

Chalconaringenin 4'-glucoside shares structural similarities with other flavonoids and chalcones. Here are some comparable compounds:

Chalconaringenin 4'-glucoside is unique due to its specific glucosylation at the 4' position, which may influence its solubility, bioavailability, and biological activity compared to other similar compounds. This specificity could enhance its potential use in targeted therapies or functional foods.

Chalconaringenin 4'-glucoside, first isolated in the late 20th century from Acacia nilotica flowers, emerged as a key chalcone derivative in flavonoid research. Early structural elucidation efforts in the 1980s–1990s identified its glycosylated nature through NMR and mass spectrometry, with Malan and Pienaar (1987) pioneering its characterization alongside condensed tannins. Subsequent studies revealed its presence in taxonomically diverse species, including Antirrhinum majus (snapdragon) and tomato (Solanum lycopersicum), where it contributes to cuticular maturation. The compound’s systematic name, 2',4,4',6'-tetrahydroxychalcone 4'-O-β-D-glucoside, reflects its functional groups and stereochemical configuration.

Taxonomic Classification within Flavonoid Compounds

Chalconaringenin 4'-glucoside belongs to the flavonoid superclass (C6-C3-C6 skeleton) and specifically to the chalcone subgroup (FL1CAA per Metabolomics.JP classification). Its hierarchical classification includes:

- Class: Flavonoids

- Subclass: Chalcones (open-chain flavonoid precursors)

- Structural group: O-Glycosides (β-D-glucopyranosyl at C4')

This glycosylation differentiates it from aglycone chalconaringenin, enhancing water solubility and bioactivity.

Significance in Plant Secondary Metabolism

As a specialized metabolite, chalconaringenin 4'-glucoside serves dual roles:

- Defense: Acts as a phytoalexin against pathogens via antimicrobial activity.

- Development: Regulates tomato fruit cuticle formation, impacting water retention and pathogen resistance.Its biosynthesis correlates with stress responses, with upregulated production under UV exposure and microbial challenge.

The phenylpropanoid pathway serves as the central biosynthetic route for chalconaringenin 4'-glucoside formation, originating from primary metabolism through the shikimate pathway [1]. This metabolic network generates an enormous array of secondary metabolites based on few intermediates, all derived from the aromatic amino acid phenylalanine [4]. The pathway exhibits sophisticated regulatory mechanisms at transcriptional, post-transcriptional, and post-translational levels, ensuring precise control over metabolite production in response to developmental and environmental cues [5].

Phenylalanine Deamination Initial Steps

The biosynthetic journey begins with the deamination of L-phenylalanine catalyzed by phenylalanine ammonia-lyase, the first committed enzyme in the phenylpropanoid pathway [1] [6]. This enzyme converts L-phenylalanine to trans-cinnamic acid through a non-oxidative elimination reaction, releasing ammonia as a byproduct [6]. Phenylalanine ammonia-lyase utilizes a unique 4-methylidene-imidazole-5-one prosthetic group formed by post-translational modification of a serine residue [7] [8].

The deamination mechanism involves an electrophilic attack of the prosthetic group at position 2 or 6 of the phenyl ring, forming a carbenium ion intermediate [7] [8]. This mechanism activates the beta-hydrogen atom, facilitating subsequent elimination of ammonia concurrent with restoration of both the aromatic ring and the prosthetic group [8]. The enzyme exhibits strict specificity for L-phenylalanine, though it can also process L-tyrosine at reduced efficiency [6].

Phenylalanine ammonia-lyase serves as a crucial regulatory point linking primary metabolism to secondary phenylpropanoid biosynthesis [1]. The enzyme activity is dramatically induced in response to various stimuli including tissue wounding, pathogenic attack, light exposure, low temperatures, and hormonal signals [6]. This responsiveness allows plants to rapidly redirect carbon flux toward defensive compounds when needed [9].

Intermediary Conversion Mechanisms

Following deamination, trans-cinnamic acid undergoes hydroxylation by cinnamic acid 4-hydroxylase, a cytochrome P450 monooxygenase that introduces a hydroxyl group at the para position to yield p-coumaric acid [1]. This represents the first oxidation reaction in flavonoid synthesis and a critical branch point in phenylpropanoid metabolism [1]. The hydroxylation reaction requires NADPH as an electron donor and molecular oxygen as the oxidizing agent [10].

The subsequent activation step involves 4-coumarate coenzyme A ligase, which catalyzes the formation of p-coumaroyl-coenzyme A through adenosine triphosphate-dependent ligation [1]. This enzyme exhibits substrate specificity variations among plant species, with different isoforms showing preferences for lignin versus flavonoid biosynthesis [1]. The formation of p-coumaroyl-coenzyme A represents a crucial intermediate that serves as the activated precursor for multiple downstream pathways including flavonoid, lignin, and stilbene biosynthesis [10].

The central phenylpropanoid pathway genes, including those encoding phenylalanine ammonia-lyase, cinnamic acid 4-hydroxylase, and 4-coumarate coenzyme A ligase, are often coordinately expressed in response to environmental stimuli [1]. This coordinated regulation ensures balanced production of pathway intermediates and prevents accumulation of potentially toxic compounds [11].

Chalcone Synthase (CHS) Enzymatic Mechanisms

Chalcone synthase represents the pivotal enzyme directing carbon flux from general phenylpropanoid metabolism toward flavonoid biosynthesis [12] [3]. This type III polyketide synthase catalyzes the condensation of one p-coumaroyl-coenzyme A molecule with three malonyl-coenzyme A units to form naringenin chalcone, the direct precursor to chalconaringenin [12] [13]. The enzyme exhibits remarkable specificity and efficiency in producing the correct stereochemistry and regiochemistry required for subsequent flavonoid transformations [13].

Condensation of p-Coumaroyl-CoA with Malonyl-CoA Units

The chalcone synthase-catalyzed reaction proceeds through a sophisticated mechanism involving multiple decarboxylation and condensation steps [12] [14]. The reaction initiates with the binding of p-coumaroyl-coenzyme A to the active site, where the thiolate of cysteine-164 performs a nucleophilic attack on the thioester carbonyl, resulting in transfer of the coumaroyl moiety to form a covalent enzyme-substrate intermediate [12] [3].

Subsequently, three sequential condensation reactions occur with malonyl-coenzyme A substrates [3]. Each condensation step involves decarboxylation of malonyl-coenzyme A to generate an acetyl-coenzyme A carbanion, which then attacks the growing polyketide chain [15] [14]. The decarboxylation process is facilitated by histidine-303 and asparagine-336, which create an efficient oxyanion hole that stabilizes the developing negative charge during the reaction [14] [16].

The condensation mechanism follows a precise sequence: first, malonyl-coenzyme A binds and positions its bridging carbon near the carbonyl of the enzyme-bound coumaroyl thioester [12]. Phenylalanine-215 provides a nonpolar environment that facilitates decarboxylation of the terminal carboxylate group [12]. The resulting acetyl-coenzyme A carbanion then condenses with the growing chain, extending the polyketide intermediate by two carbon units [3].

Following formation of the thioester-linked tetraketide intermediate, a regiospecific intramolecular Claisen condensation occurs to form the characteristic chalcone ring system [3]. This cyclization step requires no additional enzymatic assistance, proceeding spontaneously once the appropriate chain length and geometry are achieved [12]. The final product, naringenin chalcone, is then released from the enzyme active site [13].

Regulatory Factors of CHS Expression

Chalcone synthase expression is subject to complex regulatory control mechanisms that respond to diverse environmental and developmental signals [11] [17]. The enzyme serves as a key regulatory point controlling flavonoid biosynthesis, with its expression levels directly correlating with flavonoid accumulation in plant tissues [18] [19].

Transcriptional regulation of chalcone synthase genes involves multiple classes of transcription factors including MYB, basic helix-loop-helix, and basic leucine zipper proteins [11] [5]. These regulatory proteins recognize specific DNA sequence elements in chalcone synthase gene promoters, allowing coordinated expression in response to light, stress, and developmental cues [20] [11]. Light-responsive elements enable rapid induction of chalcone synthase expression upon illumination, while stress-responsive elements allow upregulation during pathogen attack or abiotic stress [19].

Post-translational regulation provides additional control over chalcone synthase activity through protein modification and degradation mechanisms [17]. The discovery of specific F-box proteins that mediate chalcone synthase ubiquitination and degradation reveals sophisticated regulatory circuits that fine-tune enzyme levels in response to environmental changes [17]. These proteolytic regulators respond to light-dark transitions and various light qualities, providing precise temporal control over flavonoid biosynthesis [17].

Epigenetic mechanisms also contribute to chalcone synthase regulation through chromatin modifications that influence gene accessibility [5]. Hormonal signaling pathways, particularly those involving jasmonic acid and salicylic acid, modulate chalcone synthase expression in response to biotic stress [19]. Additionally, metabolic feedback mechanisms ensure that chalcone synthase activity remains balanced with downstream pathway capacity [21].

Glycosylation Processes

The final step in chalconaringenin 4'-glucoside biosynthesis involves the enzymatic attachment of glucose to the 4'-hydroxyl position of chalconaringenin [22]. This glycosylation reaction is catalyzed by specific UDP-glucose-dependent glycosyltransferases that recognize chalconaringenin as a substrate and demonstrate remarkable regioselectivity for the 4'-position [22] [23]. Glycosylation significantly alters the physicochemical properties of the flavonoid, enhancing water solubility, stability, and bioavailability while modulating biological activity [24] [25].

UDP-glucose-dependent Glycosyltransferase Activity

UDP-glucose-dependent glycosyltransferases responsible for chalconaringenin glucosylation belong to the family 1 glycosyltransferase superfamily, characterized by their dependence on UDP-activated sugar donors [23] [26]. These enzymes employ an inverting mechanism that utilizes a nucleophilic bimolecular substitution pathway to transfer glucose from UDP-glucose to acceptor substrates [23] [27].

The glycosylation mechanism proceeds through two distinct steps: initial deprotonation of the acceptor hydroxyl group followed by direct nucleophilic displacement at the anomeric carbon of UDP-glucose [23]. The deprotonation step is initiated by a highly conserved histidine residue located in the amino-terminal region of the enzyme, which abstracts a proton from the 4'-hydroxyl group of chalconaringenin [23]. A conserved aspartate residue stabilizes the deprotonated state by forming a catalytic acceptor-histidine-aspartate triad [23].

Following deprotonation, the activated 4'-hydroxyl group performs a direct nucleophilic attack on the C1 anomeric carbon of the glucose moiety in UDP-glucose [23] [27]. This attack occurs from the beta face of the sugar, resulting in inversion of configuration at the anomeric center and formation of a beta-glucosidic bond [23]. The UDP moiety is simultaneously displaced, completing the glycosyl transfer reaction [22].

The enzyme architecture consists of two distinct domains: an amino-terminal domain responsible for acceptor substrate recognition and binding, and a carboxyl-terminal domain that binds the UDP-glucose donor [26]. The amino-terminal domain exhibits considerable sequence variation among different glycosyltransferases, reflecting the diversity of acceptor substrates they recognize [23]. In contrast, the carboxyl-terminal domain containing the Plant Secondary Product Glycosyltransferase motif shows high conservation, consistent with its role in UDP-glucose binding [28].

Regioselective Attachment at 4'-Position

The regioselective attachment of glucose to the 4'-hydroxyl position of chalconaringenin represents a remarkable example of enzymatic specificity [29] [22]. Despite the presence of multiple hydroxyl groups in chalconaringenin that could potentially serve as glycosylation sites, the responsible glycosyltransferases demonstrate exquisite selectivity for the 4'-position [30] [31].

Several factors contribute to this regioselectivity, including the enzyme active site architecture, substrate binding orientation, and the chemical environment surrounding potential glycosylation sites [29] [30]. The amino-terminal acceptor binding domain creates a specific binding pocket that orients chalconaringenin in a precise geometry, positioning only the 4'-hydroxyl group in proximity to the catalytic machinery [23] [32].

Molecular dynamics simulations have revealed that glycosyltransferases can accommodate acceptor substrates in multiple orientations, but productive catalytic configurations occur preferentially when the 4'-hydroxyl group is properly positioned for nucleophilic attack [29] [30]. The hydroxyl nucleophilicity also influences regioselectivity, with the 4'-hydroxyl group often exhibiting enhanced reactivity due to electronic and steric factors [29].

The regioselective glycosylation at the 4'-position is further enhanced by the enzyme's ability to discriminate between different hydroxyl groups based on their chemical environment [33] [31]. Factors such as pKa values, hydrogen bonding patterns, and steric accessibility all contribute to the preferential modification of the 4'-hydroxyl group over other potential sites [29].

XLogP3

Wikipedia

Dates

Explore Compound Types

CH3-CClF2

C2H3ClF2